3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.14463305 g/mol and the complexity rating of the compound is 929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone has been explored. These compounds have been investigated for their anti-inflammatory and analgesic properties, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This indicates the potential of such compounds in the development of new pharmacological agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antiproliferative Effects
Piperazinyl oxazolidinone derivatives, including those with a pyridine, diazene, or triazene heteroaromatic ring, have been found to possess potent antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, indicating their potential as novel antibacterial agents (Tucker et al., 1998). Additionally, thiazolidinone-, pyridine-, and piperazine-based conjugates have been synthesized and evaluated for their antiproliferative effects on human leukemic cells, demonstrating potential as cancer therapeutic agents (Sharath Kumar et al., 2014).
Antifungal and Antibacterial Agents
Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been synthesized and assessed for their in vitro antimicrobial activity, showing promising biological activity against various bacteria and fungi (El Azab & Abdel‐Hafez, 2015). This underscores the importance of these compounds in addressing the growing issue of antimicrobial resistance.
Antioxidant and Antimicrobial Activities
The synthesis of novel chromone-pyrimidine coupled derivatives has been explored, with some showing significant antimicrobial and antioxidant activities. These compounds have also been evaluated for their safety, demonstrating non-toxic nature and potential as oral drug candidates (Tiwari et al., 2018).
Properties
IUPAC Name |
(5E)-3-(3-ethoxypropyl)-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-2-29-14-8-13-26-21(28)17(31-22(26)30)15-16-19(24-10-5-3-6-11-24)23-18-9-4-7-12-25(18)20(16)27/h4,7,9,12,15H,2-3,5-6,8,10-11,13-14H2,1H3/b17-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRDYKOYWSAPST-BMRADRMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C\C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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